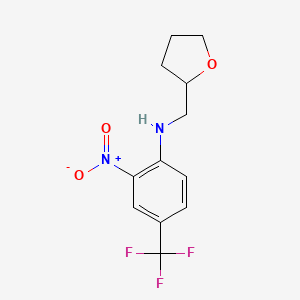
2-nitro-N-(tetrahydro-2-furanylmethyl)-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(tetrahydro-2-furanylmethyl)-4-(trifluoromethyl)aniline, commonly known as NTFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. NTFA is a nitroaniline derivative that belongs to the class of organic compounds known as anilines.
科学的研究の応用
NTFA has been found to possess a range of potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. NTFA has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and mercury. This property makes it an ideal candidate for the development of sensors for environmental monitoring and biomedical imaging.
In addition to its fluorescent properties, NTFA has also been investigated for its potential use as a catalyst in organic synthesis. NTFA has been shown to catalyze various reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. The use of NTFA as a catalyst has the potential to improve the efficiency and selectivity of these reactions, making it a valuable tool for organic chemists.
作用機序
The mechanism of action of NTFA is not fully understood, but it is believed to involve the formation of a complex with the metal ion of interest. This complex formation results in a change in the electronic properties of NTFA, leading to a shift in its fluorescence emission. The exact nature of this complex formation is still under investigation, and further research is needed to fully elucidate the mechanism of action of NTFA.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTFA have not been extensively studied, but some preliminary studies have suggested that it may have cytotoxic effects on cancer cells. In one study, NTFA was found to induce apoptosis in human leukemia cells, suggesting that it may have potential as an anticancer agent. However, further research is needed to fully understand the biochemical and physiological effects of NTFA.
実験室実験の利点と制限
One of the main advantages of NTFA is its high selectivity and sensitivity towards metal ions, making it an ideal candidate for the development of sensors for environmental monitoring and biomedical imaging. Additionally, its catalytic properties make it a valuable tool for organic chemists. However, one of the limitations of NTFA is its relatively low yield in the synthesis process, which may limit its widespread use in scientific research.
将来の方向性
There are several future directions for research on NTFA. One area of interest is the development of new synthetic methods that can improve the yield and efficiency of the synthesis process. Additionally, further research is needed to fully understand the mechanism of action of NTFA and to investigate its potential use as an anticancer agent. Finally, the development of new applications for NTFA, such as in the field of material science, may also be an area of future research.
Conclusion
In conclusion, NTFA is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its high selectivity and sensitivity towards metal ions make it an ideal candidate for the development of sensors, while its catalytic properties make it a valuable tool for organic chemists. Further research is needed to fully understand the mechanism of action of NTFA and to investigate its potential applications in other fields.
合成法
NTFA can be synthesized through a multistep process that involves the reaction of 4-trifluoromethylaniline with tetrahydro-2-furanmethanol, followed by nitration with a mixture of nitric and sulfuric acid. The final product is obtained after purification using column chromatography. The overall yield of this synthesis method is around 60%.
特性
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)8-3-4-10(11(6-8)17(18)19)16-7-9-2-1-5-20-9/h3-4,6,9,16H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNCLUWURSSLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4920920.png)
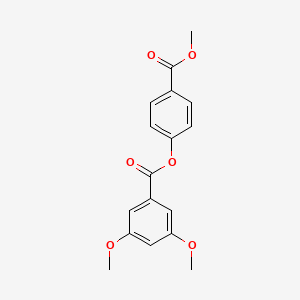

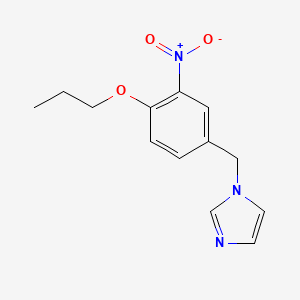
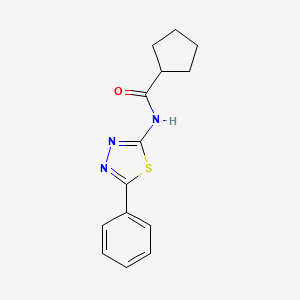
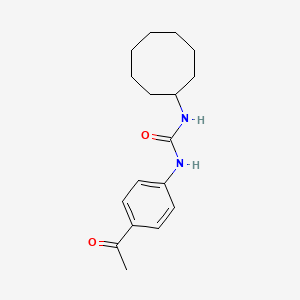
![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)
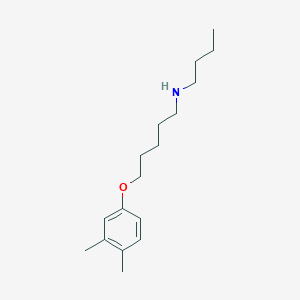

![N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4920981.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(2-quinolinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4920984.png)

![3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4921005.png)
